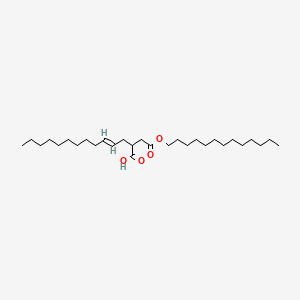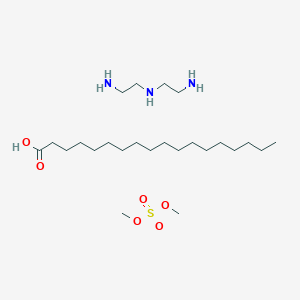
(5alpha)-4,5-Epoxy-14-hydroxy-3-methoxy-17-(2-propynyl)morphinan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5alpha)-4,5-Epoxy-14-hydroxy-3-methoxy-17-(2-propynyl)morphinan-6-one is a complex organic compound belonging to the morphinan class. Compounds in this class are known for their diverse pharmacological activities, including analgesic and antitussive properties. This compound’s unique structure, featuring an epoxy group, hydroxyl group, methoxy group, and propynyl group, contributes to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha)-4,5-Epoxy-14-hydroxy-3-methoxy-17-(2-propynyl)morphinan-6-one typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the morphinan skeleton: This can be achieved through a series of cyclization reactions.
Introduction of functional groups: The epoxy, hydroxyl, methoxy, and propynyl groups are introduced through specific reactions such as epoxidation, hydroxylation, methylation, and alkylation.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing methods such as chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(5alpha)-4,5-Epoxy-14-hydroxy-3-methoxy-17-(2-propynyl)morphinan-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the epoxy group may produce diols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential analgesic and antitussive properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (5alpha)-4,5-Epoxy-14-hydroxy-3-methoxy-17-(2-propynyl)morphinan-6-one involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved may include inhibition of neurotransmitter release and modulation of pain signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morphine: Another morphinan derivative with potent analgesic properties.
Codeine: Known for its antitussive effects.
Oxycodone: A semi-synthetic opioid used for pain management.
Uniqueness
(5alpha)-4,5-Epoxy-14-hydroxy-3-methoxy-17-(2-propynyl)morphinan-6-one is unique due to its specific functional groups, which confer distinct chemical and biological properties compared to other morphinan derivatives. The presence of the epoxy and propynyl groups, in particular, may result in unique interactions with molecular targets and distinct pharmacological effects.
Eigenschaften
CAS-Nummer |
84962-45-8 |
|---|---|
Molekularformel |
C20H21NO4 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-prop-2-ynyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H21NO4/c1-3-9-21-10-8-19-16-12-4-5-14(24-2)17(16)25-18(19)13(22)6-7-20(19,23)15(21)11-12/h1,4-5,15,18,23H,6-11H2,2H3/t15-,18+,19+,20-/m1/s1 |
InChI-Schlüssel |
CJIBNJHPNWBQCT-XFWGSAIBSA-N |
Isomerische SMILES |
COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC#C)[C@@H](O2)C(=O)CC5)O)C=C1 |
Kanonische SMILES |
COC1=C2C3=C(CC4C5(C3(CCN4CC#C)C(O2)C(=O)CC5)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



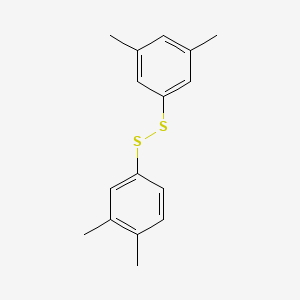
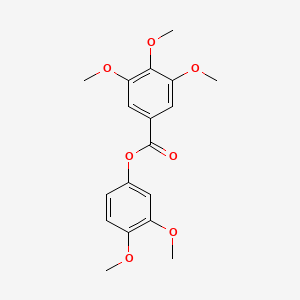


![diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride](/img/structure/B13783769.png)

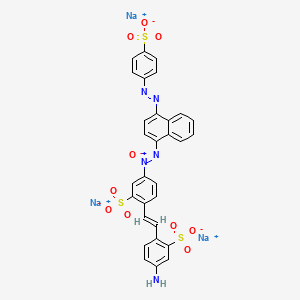

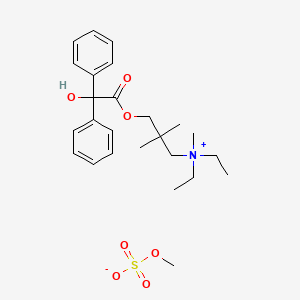
![Methyl 4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate](/img/structure/B13783793.png)
![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt](/img/structure/B13783813.png)
